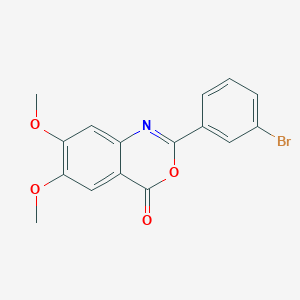
3-ヨード-4-メチル安息香酸
概要
説明
3-Iodo-4-methylbenzoic acid is an organic compound with the linear formula IC6H3(CH3)CO2H . It has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .
Synthesis Analysis
The synthesis of 3-Iodo-4-methylbenzoic acid has been documented in various studies . It has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .Molecular Structure Analysis
The molecular formula of 3-Iodo-4-methylbenzoic acid is C8H7IO2 . It has a molecular weight of 262.04 Da .Chemical Reactions Analysis
3-Iodo-4-methylbenzoic acid has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .Physical And Chemical Properties Analysis
3-Iodo-4-methylbenzoic acid is a solid substance . It has a melting point of 210-212 °C . The molecular formula is C8H7IO2, and it has a molecular weight of 262.04 .科学的研究の応用
有機ビルディングブロック
3-ヨード-4-メチル安息香酸は、有機合成におけるビルディングブロックとして役立つ有機化合物です . その反応性と構造的特徴により、さまざまな有機化合物の調製に使用されています .
N-スクシンイミジル 4-グアニジノメチル-3-ヨードベンゾエート (SGIMB) の調製
3-ヨード-4-メチル安息香酸は、無標識の N-スクシンイミジル 4-グアニジノメチル-3-ヨードベンゾエート (SGIMB) の調製に使用されてきました . SGIMB は、さまざまな生化学研究用途で使用できる化合物です。
SGIMB の Boc 保護誘導体 (Boc-SGMIB) の調製
3-ヨード-4-メチル安息香酸の別の用途は、SGIMB の Boc 保護誘導体 (Boc-SGMIB) の調製にあります . SGIMB の Boc 保護誘導体は、他の複雑な有機化合物の合成における有用な中間体です。
製薬研究
その独自の構造と反応性により、3-ヨード-4-メチル安息香酸は、新薬開発のための製薬研究に使用できます .
材料科学
材料科学では、3-ヨード-4-メチル安息香酸は、ユニークな特性を持つ新素材の合成に使用できます .
生化学研究
生化学研究では、3-ヨード-4-メチル安息香酸は、さまざまな生化学化合物の合成における前駆体または中間体として使用できます<a aria-label="1: " data-citationid="f4a95c8e-00bc-39f1-c7fb-2198e42380dd-
Safety and Hazards
3-Iodo-4-methylbenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
作用機序
Target of Action
3-Iodo-4-methylbenzoic acid is a chemical compound with the molecular formula IC6H3(CH3)CO2H . The primary target of this compound is the respiratory system . .
Mode of Action
It has been used in the preparation of unlabeled n-succinimidyl 4-guanidinomethyl-3-iodobenzoate (sgimb) and boc-protected derivative of sgimb (boc-sgmib) . These compounds are used for the radioiodination of proteins and peptides that undergo internalization after receptor or antigen binding .
Biochemical Pathways
Given its use in the preparation of compounds for radioiodination, it may be involved in pathways related to protein and peptide internalization .
Result of Action
Given its use in the preparation of compounds for radioiodination, it may play a role in enabling the visualization and tracking of internalized proteins and peptides .
Action Environment
Safety data suggests that dust formation should be avoided and personal protective equipment should be used when handling this compound . This suggests that the compound’s action and stability may be influenced by environmental conditions such as air quality and temperature.
特性
IUPAC Name |
3-iodo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMKANNXWUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82998-57-0 | |
| Record name | 3-Iodo-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82998-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5XC5P433 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Iodo-4-methylbenzoic acid in radiopharmaceutical chemistry?
A1: While 3-Iodo-4-methylbenzoic acid itself doesn't possess inherent pharmaceutical activity, it serves as a crucial starting material in synthesizing radiolabeling agents. Specifically, it acts as a precursor in the multi-step synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) [, ]. This compound is particularly valuable for labeling monoclonal antibodies with radioactive iodine isotopes like Iodine-131 ([131I]SGMIB).
Q2: Why is [131I]SGMIB advantageous for labeling internalizing monoclonal antibodies compared to other agents like Iodogen or [125I]SIPC?
A2: [131I]SGMIB exhibits superior intracellular retention of the radioiodine label after antibody internalization []. This is attributed to the presence of the guanidinomethyl group, a polar substituent, on the labeled aromatic ring. This structural modification hinders the transport of labeled catabolites across lysosomal and cell membranes following antibody degradation within the target cell. Consequently, [131I]SGMIB offers improved retention of radioactivity at the target site, making it a promising candidate for developing targeted radioimmunotherapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)



